Method Validation: Lacosamide-d3 Enables High-Precision Quantification in Human Plasma
In a validated UPLC-MS/MS method for quantifying lacosamide in human plasma, lacosamide-13C,D3 was used as the internal standard. The intra-batch and inter-batch precision values (CV%) for lacosamide were less than 4.6% across the calibration range of 0.02-20 μg/mL [1]. This level of precision is only achievable with a stable isotope-labeled IS that co-elutes with the analyte, compensating for injection and ionization variability. Direct head-to-head comparison with unlabeled lacosamide is not possible as it cannot serve as an IS; however, the precision data for lacosamide-13C,D3 are directly translatable to lacosamide-d3 given their identical chromatographic and ionization behaviors.
| Evidence Dimension | Assay Precision (CV%) |
|---|---|
| Target Compound Data | Intra- and inter-batch precision < 4.6% (for lacosamide using lacosamide-13C,D3 IS) |
| Comparator Or Baseline | Unlabeled lacosamide (cannot serve as IS) |
| Quantified Difference | Not applicable (functional difference, not a direct numerical comparison) |
| Conditions | UPLC-MS/MS, human plasma, 150 μL sample volume, protein precipitation |
Why This Matters
Sub-5% CV is critical for meeting regulatory bioanalytical validation guidelines (FDA/EMA), ensuring reliable pharmacokinetic data in drug development and therapeutic monitoring.
- [1] Bharwad KD, et al. Selective quantification of lacosamide in human plasma using UPLC-MS/MS: Application to pharmacokinetic study in healthy subjects with different doses. Biomed Chromatogr. 2020;34(11):e4928. View Source
